molecular formula C14H11NO3 B121889 9-Acridinecarboxylic acid hydrate CAS No. 332927-03-4

9-Acridinecarboxylic acid hydrate

Cat. No. B121889
M. Wt: 241.24 g/mol
InChI Key: ZQAZWHSZYVXGMP-UHFFFAOYSA-N
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Patent
US05110932

Procedure details

A mixture of 9-acridinecarboxylic acid hydrate (7.3 g, 30 mmole), and thionyl chloride (50 ml, 0.685 mole) was heated at reflux in a round bottom flask equipped with a reflux condenser, a drying tube, and a stirring bar. The reaction mixture was heated further for one hour after the dissolution occurred, the cooled and evaporated to remove any excess thionyl chloride. The residue was directly utilized in the subsequent reaction without further purification.
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[CH:2]1[C:15]2[C:6](=[N:7][C:8]3[C:13]([C:14]=2[C:16]([OH:18])=O)=[CH:12][CH:11]=[CH:10][CH:9]=3)[CH:5]=[CH:4][CH:3]=1.S(Cl)([Cl:21])=O>>[CH:2]1[C:15]2[C:6](=[N:7][C:8]3[C:13]([C:14]=2[C:16]([Cl:21])=[O:18])=[CH:12][CH:11]=[CH:10][CH:9]=3)[CH:5]=[CH:4][CH:3]=1 |f:0.1|

Inputs

Step One
Name
Quantity
7.3 g
Type
reactant
Smiles
O.C1=CC=CC2=NC3=CC=CC=C3C(=C12)C(=O)O
Name
Quantity
50 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux in a round bottom flask
CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser, a drying tube, and a stirring bar
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated further for one hour
Duration
1 h
DISSOLUTION
Type
DISSOLUTION
Details
after the dissolution
TEMPERATURE
Type
TEMPERATURE
Details
the cooled
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove any excess thionyl chloride
CUSTOM
Type
CUSTOM
Details
The residue was directly utilized in the subsequent reaction without further purification

Outcomes

Product
Name
Type
Smiles
C1=CC=CC2=NC3=CC=CC=C3C(=C12)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.